molecular formula C23H26N4O2 B5316420 3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one

3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one

Cat. No.: B5316420
M. Wt: 390.5 g/mol
InChI Key: AGHGLEPGRDCIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridinone ring

Properties

IUPAC Name

3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15(2)20-9-8-18(22(28)25-20)23(29)27-12-10-17(11-13-27)21-19(14-24-26-21)16-6-4-3-5-7-16/h3-9,14-15,17H,10-13H2,1-2H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHGLEPGRDCIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-phenyl-1H-pyrazole-5-carboxylic acid with piperidine, followed by acylation with 6-propan-2-yl-1H-pyridin-2-one. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.